methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The compound, methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Given its indole derivative nature, it can be inferred that it interacts with its targets in a manner similar to other indole derivatives . Indoles, both natural and synthetic, show various biologically vital properties
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes . .
Result of Action
Indole derivatives are known for their biologically active properties, including their potential use in the treatment of various disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can introduce alkyl or aryl groups at various positions on the indole ring .
Scientific Research Applications
Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-carboxylic acid
- 6-Methoxyindole-2-carboxylic acid
- 2-Methyl-1H-indole-3-carboxylate
Uniqueness
What sets methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate apart is its unique spirocyclic structure, which can impart distinct biological activities and chemical reactivity. The presence of the spirocyclic ring system can enhance the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-13-4-3-12-9-16(20-15(12)10-13)17(22)21-7-5-19(6-8-21)11-14(19)18(23)25-2/h3-4,9-10,14,20H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFOBNBBYQIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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